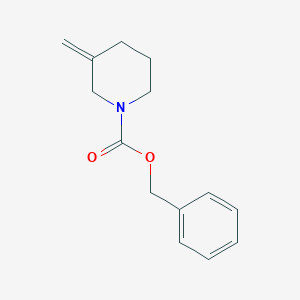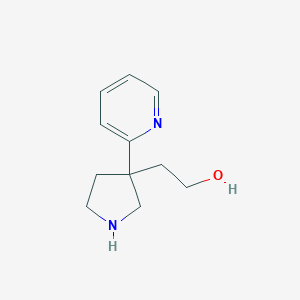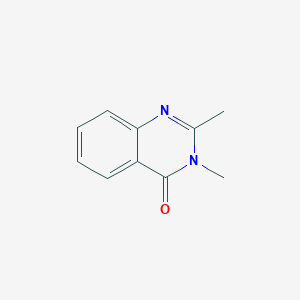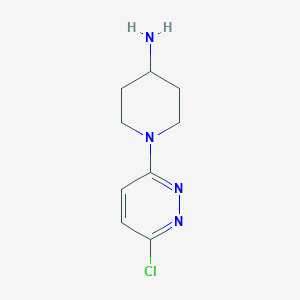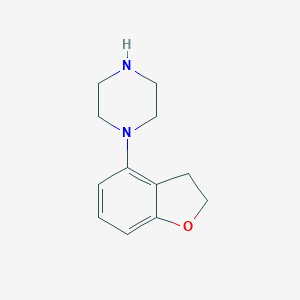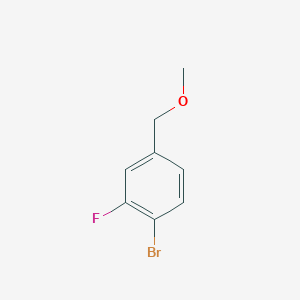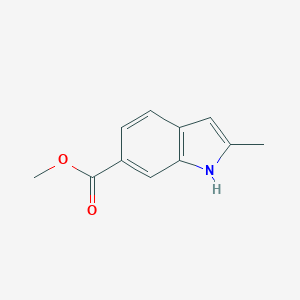
Methyl 2-methyl-1H-indole-6-carboxylate
Overview
Description
“Methyl 2-methyl-1H-indole-6-carboxylate” is a type of organoheterocyclic compound . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of similar compounds, such as 2-methyl-1H-indole-3-carboxylate derivatives, has been reported in the literature . The process involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis
The molecular formula of “Methyl 2-methyl-1H-indole-6-carboxylate” is C10H9NO2 . The InChI Key is AYYOZKHMSABVRP-UHFFFAOYSA-N . More detailed structural information may be available in databases like the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
“Methyl 2-methyl-1H-indole-6-carboxylate” appears as white to pale cream to cream to yellow to orange to brown crystals or powder . Its molecular weight is 175.18 .Scientific Research Applications
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives
- Scientific Field: Chemistry
- Application Summary: This compound is used in the synthesis of a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives .
- Methods of Application: The procedure involves using commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .
- Results: The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .
-
Synthesis of Indole Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Methyl 2-methyl-1H-indole-6-carboxylate is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
- Methods of Application: The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole .
- Results: The tricyclic indole was obtained in a good yield (84% yield) .
-
Inhibitor of Botulinum Neurotoxin
- Scientific Field: Pharmacology
- Application Summary: Methyl 2-methyl-1H-indole-6-carboxylate is used as an inhibitor of botulinum neurotoxin .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results or outcomes are not provided in the source .
-
Tryptophan Dioxygenase Inhibitors
-
ITK Inhibitors
-
Antibacterial Agents
Safety And Hazards
Future Directions
Indole and its derivatives, including “Methyl 2-methyl-1H-indole-6-carboxylate”, have been widely studied for their potential applications in drug discovery . They are found in many pharmacologically active compounds and have been approved by the FDA as antiviral, anticancer, antimalarial, and antitubercular agents . Future research may focus on further exploring the therapeutic potential of these compounds .
properties
IUPAC Name |
methyl 2-methyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8-3-4-9(11(13)14-2)6-10(8)12-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEBSRRTTLVBFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-1H-indole-6-carboxylate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


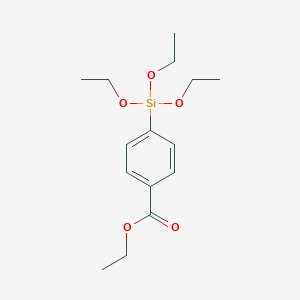
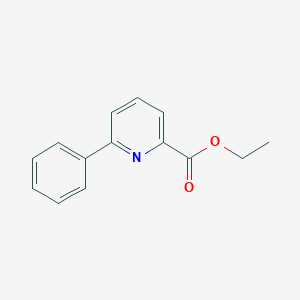
![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)
![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)
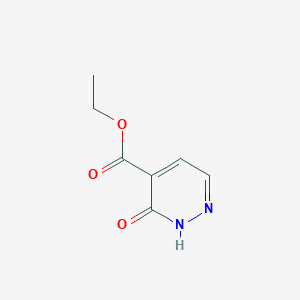
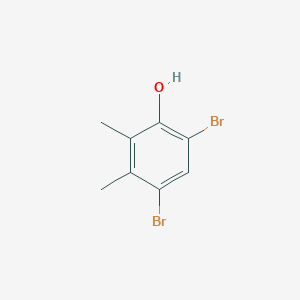
![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)
